

# Comprehensive Application Notes: Investigating Ertugliflozin Cocrystal Dissociation Under High Humidity Conditions

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## Compound Focus: Ertugliflozin

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## Introduction to Ertugliflozin Cocrystal Stability

**Ertugliflozin**, a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor approved for type 2 diabetes treatment, presents significant **solid-form challenges** that complicate commercial development. In its natural state, **ertugliflozin** exists as an **amorphous solid** with undesirable physicochemical properties including **high hygroscopicity** and a propensity to convert into an oil, which prevents consistent commercial-scale manufacture. Since **ertugliflozin** contains no ionizable functional groups under physiological conditions, traditional salt formation approaches are not feasible. To address these limitations, an **ertugliflozin-L-pyroglutamic acid (L-PGA) cocrystal** with 1:1 molar stoichiometry was developed as the active pharmaceutical ingredient (API) for commercial drug product. This cocrystal demonstrates superior **physicochemical stability** with high melting point (~142°C), non-hygroscopic nature, and stability at elevated temperatures and humidity when stored appropriately in high-density polyethylene bottles with desiccant or aluminum foil blister packs [1].

Despite its overall stability, the **ertugliflozin-L-PGA** cocrystal demonstrates a propensity for **partial dissociation** when exposed to high humidity conditions for extended periods, leading to the formation of free amorphous **ertugliflozin**. During in-use stability studies (bottles opened and closed daily to simulate patient use), amorphous content up to 27% was measured by FT-Raman in a 26-week development study performed

at 30°C/75% relative humidity (RH) [1]. This technical note provides detailed methodologies for evaluating the dissociation behavior of **ertugliflozin** cocrystal under high humidity conditions and assesses the potential impact on pharmaceutical performance.

## Stability Challenges and Cocrystal Fundamentals

### Moisture-Induced Cocrystal Dissociation

The **dissociation phenomenon** in pharmaceutical cocrystals represents a significant challenge for formulation stability. For **ertugliflozin** cocrystal, exposure to high humidity can potentially disrupt the non-covalent interactions (particularly hydrogen bonding) between the API and co-former (L-PGA), leading to dissociation and formation of amorphous **ertugliflozin**. This transformation is concerning because amorphous materials generally exhibit **higher energy states** and **greater molecular mobility** compared to their crystalline counterparts, potentially impacting drug product stability and performance. Moisture can induce several detrimental effects on solid dosage forms, including **chemical degradation**, **physical transformations**, and alterations in **dosage form performance** [2].

The **hygroscopicity** of pharmaceutical materials is primarily governed by the surface chemistry of API particles and the polarity of their functional groups. When the **ertugliflozin** cocrystal dissociates, the resulting amorphous form may expose hydrophilic functional groups that facilitate additional moisture uptake, potentially creating an **auto-catalytic degradation pathway**. This is particularly problematic for drugs like **ertugliflozin** that are intended for long-term chronic administration, where consistent dosing over time is critical for therapeutic efficacy [2].

### Cocrystal Engineering Principles

Cocrystallization represents a **crystal engineering approach** to improve the stability of moisture-sensitive APIs. Unlike salt formation, which requires ionizable functional groups, cocrystals rely on **non-covalent interactions** (hydrogen bonding, van der Waals forces,  $\pi$ - $\pi$  interactions) between the API and pharmaceutically acceptable co-formers. The **ertugliflozin**-L-PGA cocrystal was specifically designed to create a stable crystalline structure with reduced hygroscopicity compared to the amorphous API form. When

properly designed, cocrystals can provide **superior stability** profiles while maintaining favorable solubility and bioavailability characteristics [2] [3].

Table 1: Comparison of Stability-Enhancement Approaches for Moisture-Sensitive APIs

Approach	Advantages	Disadvantages	Suitability for Ertugliflozin
Protective Packaging	Non-toxic; complete vapor barrier	Aluminum flex cracking; desiccant cost	Used commercially (HDPE bottles with desiccant, foil blisters)
Polymer/Film Coating	Moisture protection; controlled release	Additional unit operation; solvent use	Potential adjunct strategy
Lipid-Based Technologies	Controlled release; enhanced absorption	Specialized storage; lipid degradation	Not employed
Salt Formation	Improved aqueous stability	Requires ionizable groups; may reduce solubility	Not feasible (no ionizable groups)
Cocrystallization	Enhanced stability without ionizable groups; GRAS co-formers	Requires hydrogen bond donors/acceptors	Primary strategy (L-PGA co-former)

## Stability Assessment Protocols

### In Vitro Dissociation Studies

#### 3.1.1 Accelerated Stability Testing

**Purpose:** To evaluate the physical and chemical stability of **ertugliflozin** cocrystal under controlled high humidity conditions.

**Materials and Equipment:**

- **Ertugliflozin** cocrystal tablets (5 mg, 15 mg) or powder
- Controlled humidity chambers (e.g., THB-1G Tenney Environmental Chambers)
- Saturated salt solutions for specific RH control (e.g., MgCl<sub>2</sub> for 33% RH, NaBr for 57% RH, NaCl for 75% RH, K<sub>2</sub>SO<sub>4</sub> for 97% RH)
- FT-Raman spectrometer with microscopy capability
- X-ray powder diffractometer (XRPD)
- High-performance liquid chromatography (HPLC) system with UV detection

**Procedure:**

- **Sample Preparation:**

- Prepare samples of intact tablets or powder (500 mg ± 50 mg) in open glass containers.
- For in-use simulation, prepare separate samples that undergo daily opening/closing cycles.

- **Storage Conditions:**

- Store samples at 25°C/60% RH, 30°C/65% RH, and 40°C/75% RH according to ICH guidelines.
- Include additional stress condition of 30°C/75% RH for in-use simulation.
- Maintain samples for predetermined timepoints: 0, 1, 2, 3, 6 months (long-term); 0, 1, 2, 3, 6 months (intermediate); 0, 1, 3, 6 months (accelerated).

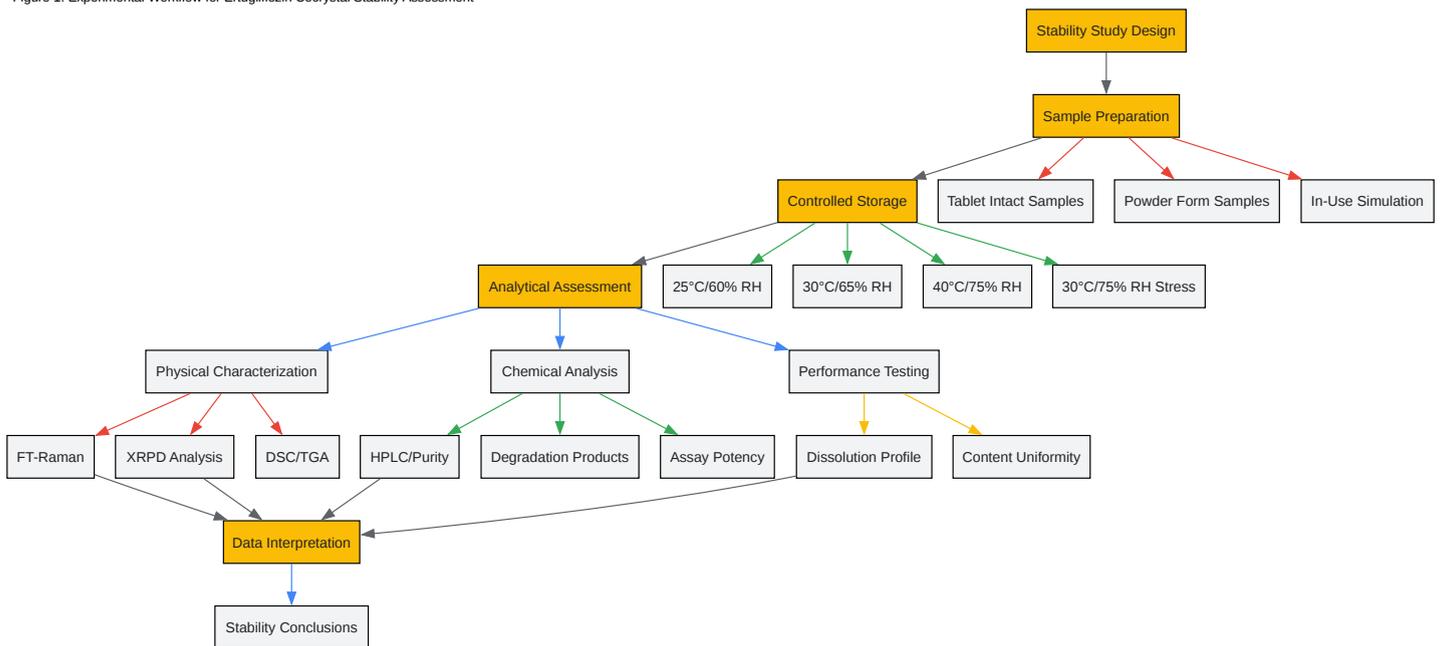
- **Analysis:**

- At each timepoint, remove samples and analyze immediately.
- Determine amorphous content by FT-Raman spectroscopy using characteristic peaks.
- Assess crystallinity by XRPD, monitoring for appearance of amorphous halos.
- Evaluate chemical stability by HPLC for related substances and assay.

**Acceptance Criteria:** Not more than 5% degradation products; not more than 30% amorphous content formation; dissolution profile meeting similarity factor ( $f_2$ ) ≥ 50 [1].

The experimental workflow for stability assessment can be visualized as follows:

Figure 1. Experimental Workflow for Ertugliflozin Cocystal Stability Assessment



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### 3.1.2 Dynamic Vapor Sorption (DVS) Analysis

**Purpose:** To quantitatively evaluate the moisture sorption-desorption behavior of **ertugliflozin** cocrystal and monitor for moisture-induced phase transformations.

#### Materials and Equipment:

- Dynamic Vapor Sorption analyzer (e.g., Surface Measurement Systems DVS)
- **Ertugliflozin** cocrystal and amorphous reference standard
- High-precision microbalance (0.1 µg sensitivity)

#### Procedure:

- Pre-dry approximately 10-20 mg of sample at 0% RH and 25°C until constant mass (<0.01% change over 10 min).
- Program RH steps: 0%, 10%, 20%, 30%, 40%, 50%, 60%, 70%, 80%, 90%, 95%.
- Hold at each RH step until equilibrium ( $dm/dt < 0.002\%/min$  over 10 minutes) or maximum time of 12 hours.
- Record equilibrium mass change at each RH.
- Perform desorption cycle using reverse RH profile.
- After completion, analyze samples by XRPD to identify any phase changes.

#### Data Analysis:

- Plot moisture uptake (%) versus RH to generate sorption isotherms.
- Calculate hygroscopicity classification according to Ph. Eur. Chapter 5.11.
- Identify critical RH for phase transformation.
- Determine whether moisture sorption is reversible (physical adsorption) or irreversible (phase transformation) [2].

## Clinical Bioavailability Study

**Purpose:** To evaluate the relative bioavailability and potential pharmacokinetic impact of dissociated amorphous **ertugliflozin** compared to the intact cocrystal.

#### Study Design:

- **Design:** Phase 1, open-label, randomized, two-period, two-sequence, single-dose crossover study.
- **Subjects:** 16 healthy adults (age 18-55 years, BMI 17.5-30.5 kg/m<sup>2</sup>).
- **Treatments:**
  - Test: 15 mg amorphous **ertugliflozin** (non-commercial tablet)
  - Reference: 15 mg cocrystal **ertugliflozin** (one 10 mg + one 5 mg tablet)

- **Conditions:** Overnight fast ( $\geq 8$  hours) before dosing.
- **Washout:**  $\geq 7$  days between treatment periods.
- **Blood Sampling:** Pre-dose and up to 72 hours post-dose for plasma concentration analysis.
- **Analytical Method:** Validated LC-MS/MS method for **ertugliflozin** quantification [1].

Table 2: Pharmacokinetic Parameters from Clinical Bioavailability Study

Parameter	Cocrystal Form	Amorphous Form	Geometric Mean Ratio	90% Confidence Interval
AUCinf (ng·h/mL)	1,450 $\pm$ 320	1,430 $\pm$ 305	101.5%	95.4 - 107.9%
Cmax (ng/mL)	350 $\pm$ 85	345 $\pm$ 80	100.8%	94.2 - 107.8%
Tmax (h)	1.0 (0.7-2.0)	1.0 (0.5-2.0)	-	-
t <sub>1/2</sub> (h)	12.5 $\pm$ 3.2	12.8 $\pm$ 3.5	-	-

**Bioequivalence Assessment:** The 90% confidence intervals for both AUCinf and Cmax were wholly contained within the standard bioequivalence range of 80-125%, demonstrating that any dissociation of the cocrystal to the amorphous form would not have a clinically meaningful impact on oral bioavailability [1].

## Analytical Methodologies

### Solid-State Characterization

#### FT-Raman Spectroscopy:

- **Instrument:** FT-Raman spectrometer with Nd:YAG laser (1064 nm excitation)
- **Parameters:** Laser power 500 mW, resolution 4 cm<sup>-1</sup>, 64 scans
- **Spectral Analysis:** Monitor characteristic cocrystal peaks (~1600 cm<sup>-1</sup>, ~1550 cm<sup>-1</sup>) and amorphous halo
- **Quantification:** Use peak height ratios or multivariate analysis for amorphous content quantification

#### X-ray Powder Diffraction (XRPD):

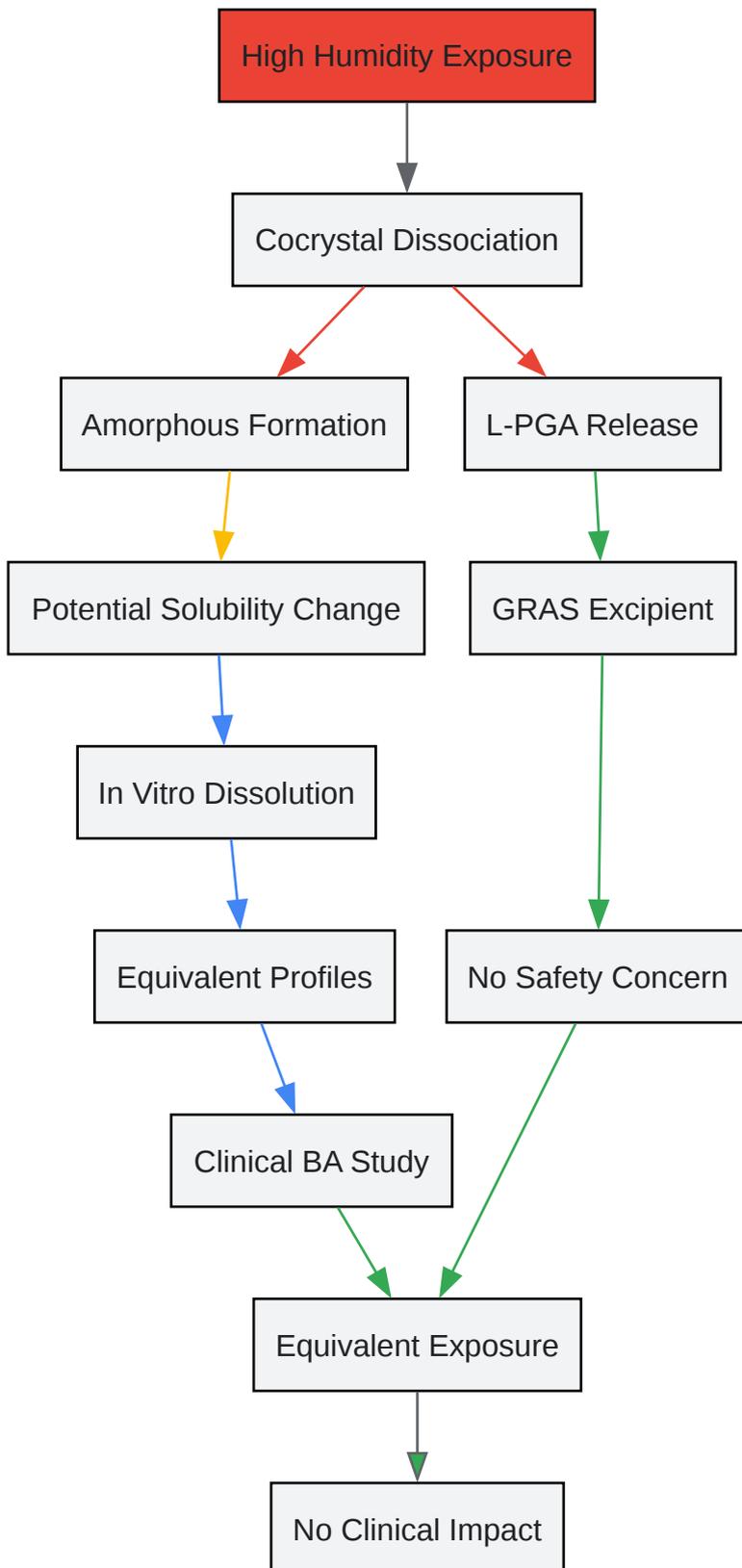
- **Instrument:** X-ray diffractometer with Cu K $\alpha$  radiation ( $\lambda = 1.5418 \text{ \AA}$ )
- **Parameters:** Voltage 45 kV, current 40 mA, step size  $0.02^\circ 2\theta$ , scan speed  $2^\circ 2\theta/\text{min}$
- **Scan Range:**  $5\text{-}40^\circ 2\theta$
- **Analysis:** Monitor for appearance of amorphous halo (broad feature  $\sim 20^\circ 2\theta$ ) and disappearance of characteristic cocrystal peaks ( $\sim 8.5^\circ$ ,  $\sim 17.0^\circ$ ,  $\sim 25.5^\circ 2\theta$ )

## Dissolution Testing:

- **Apparatus:** USP Apparatus 2 (paddles)
- **Medium:** 900 mL phosphate buffer pH 6.8
- **Temperature:**  $37^\circ\text{C} \pm 0.5^\circ\text{C}$
- **Paddle Speed:** 50 rpm
- **Sampling Times:** 5, 10, 15, 20, 30, 45, 60 minutes
- **Analysis:** HPLC-UV at 225 nm
- **Acceptance:**  $\geq 85\%$  dissolved in 15 minutes [1]

The relationship between cocrystal dissociation and its impact on bioavailability is summarized below:

Figure 2. Impact Pathway of Cocrystal Dissociation on Bioavailability



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## Application and Implementation

### Formulation and Packaging Considerations

Based on the stability assessment data, the following formulation and packaging recommendations are provided for **ertugliflozin** cocrystal products:

- **Primary Packaging:** Use high-density polyethylene (HDPE) bottles with induction-sealed caps and include desiccant canisters (e.g., silica gel) for bottle presentations. For blister packaging, use aluminum foil blisters that provide complete moisture barrier protection.
- **Formulation Considerations:** Although the clinical study demonstrated bioequivalence between cocrystal and amorphous forms, the cocrystal remains the preferred form due to its superior physical stability and manufacturability. Standard tablet excipients may be used, but compatibility studies should confirm no promotion of cocrystal dissociation.
- **In-Use Stability:** For products intended for use over extended periods after opening (e.g., 30-day in-use periods), provide specific patient handling instructions to minimize exposure to high humidity environments, particularly in tropical climates.

### Regulatory and Compliance Aspects

**Ertugliflozin** cocrystal is approved as part of the drug product in various regions, including the United States (Steglatro) and European Union. According to regulatory guidelines:

- The USFDA considers pharmaceutical cocrystals as drug polymorphs, not new APIs, provided the co-former is pharmaceutically acceptable [4].
- L-Pyroglutamic acid is classified as a generally recognized as safe (GRAS) substance, making it suitable for use as a co-former.
- Stability data packages should include conditions that evaluate cocrystal dissociation potential, particularly under high humidity stress conditions.
- Dissolution method development should demonstrate the ability to detect potential differences between cocrystal and amorphous forms, though the clinical study confirms equivalent performance.

## Conclusion

The comprehensive assessment of **ertugliflozin** cocrystal dissociation under high humidity conditions demonstrates that while partial dissociation to the amorphous form can occur during stability studies, this transformation does not impact the clinical performance of the drug product. The **bioequivalence** between cocrystal and amorphous forms, combined with appropriate **protective packaging strategies**, ensures consistent product quality throughout the shelf life. These application notes provide detailed methodologies for evaluating cocrystal stability that can be applied to other cocrystal systems where dissociation potential exists. The **ertugliflozin** case study exemplifies how **comprehensive stability assessment** coupled with **clinical evaluation** can effectively address potential quality concerns related to solid form transformations.

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## References

1. Relative bioavailability of ertugliflozin tablets containing the ... [pmc.ncbi.nlm.nih.gov]
2. Co-Crystallization Approach to Enhance the Stability of ... [pmc.ncbi.nlm.nih.gov]
3. Co-Crystallization Approach to Enhance the Stability of ... [mdpi.com]
4. Recent Advances in Pharmaceutical Cocrystals [frontiersin.org]

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